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molecular formula C10H16 B045970 3-Carene CAS No. 13466-78-9

3-Carene

Cat. No. B045970
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-UHFFFAOYSA-N
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Patent
US04721798

Procedure details

Δ-3-carene was epoxidized by the above-described procedure, using Di(acetate)3 as catalyst (1% based on the weight of Δ-3-carene) and ethyl acetate as solvent (volume ratio solvent to Δ-3-carene 3:1). The final mol ratio propionaldehyde to Δ-3-carene was 1.5:1, oxygen was bubbled through at a rate of 8 liters/hour, and reaction time was 4 hours.
[Compound]
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Di(acetate)3
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH3:3].O=O.C(O[CH2:11][CH3:12])(=O)C>>[CH:2]12[C:3]([CH3:12])([CH3:11])[CH:3]1[CH2:2][CH:1]=[C:11]([CH3:12])[CH2:1]2

Inputs

Step One
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Five
Name
Δ-3-carene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Eight
Name
Di(acetate)3
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through at a rate of 8 liters/hour, and reaction time

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C12CC(=CCC1C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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